molecular formula C6H11ClO B073132 2-Chlorocyclohexanol CAS No. 1561-86-0

2-Chlorocyclohexanol

Cat. No. B073132
CAS RN: 1561-86-0
M. Wt: 134.6 g/mol
InChI Key: NYEWDMNOXFGGDX-UHFFFAOYSA-N
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Description

2-Chlorocyclohexanol is a chemical compound belonging to the class of organochlorines. It is used in various chemical synthesis processes due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of related compounds like 2-acetylcyclohexanone involves using toluene as an azeotropic agent and toluene-p-sulfonic acid as a catalyst. This process involves condensation reactions followed by nucleophilic addition and hydrolysis steps (Han Feng, 2009).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds, such as 2-chlorocyclohexanone, have been explored through techniques like gas-phase electron diffraction. These studies reveal the presence of axial and equatorial conformers (Q. Shen, 1983).

Chemical Reactions and Properties

2-Chlorocyclohexanol and its derivatives undergo various chemical reactions, including nucleophilic displacement reactions and conversion to oximes. These reactions lead to the formation of different functional groups and structures, demonstrating the compound's reactivity and versatility (M. Ohno et al., 1966).

Physical Properties Analysis

While specific studies on 2-Chlorocyclohexanol were not found, related compounds exhibit distinct physical properties such as melting and boiling points, solubility, and density, which can be inferred from their structural similarities.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity toward other chemicals are critical for understanding how 2-Chlorocyclohexanol behaves in different environments and reactions. Studies on similar compounds can provide insights into these aspects.

References for further reading:

Scientific Research Applications

Enzymatic Synthesis

An enzymatic "in vitro" reduction method has been developed to produce optically pure (1S, 2S)‐2‐Chlorocyclohexanol from 2-chlorocyclohexanone. This method utilizes a coupled substrate coenzyme recycling system, showcasing the potential of enzymatic processes in achieving high optical purity of chemical compounds, which is crucial for the development of pharmaceuticals and fine chemicals (Sadozai et al., 2010).

Chemical Oxidation Studies

The kinetics of the oxidation of trans-2-Chlorocyclohexanol with bromine has been explored, revealing a second-order kinetics with a suggested cyclic mechanism. This research provides insights into the reactivity and stability of chlorinated cyclohexanols under oxidative conditions, which could inform the development of new chemical synthesis pathways and environmental degradation processes (Kudesia, 2010).

Environmental and Catalytic Applications

The catalytic hydrodechlorination (HDC) of chlorinated organic compounds, including chlorophenols, over metal-supported catalysts such as Pd and Pt, has been studied. These processes are significant for environmental applications, such as wastewater treatment and the detoxification of chlorinated pollutants. The research demonstrates the effectiveness of these catalysts in transforming chlorophenols into less harmful compounds, highlighting the role of 2-Chlorocyclohexanol and related chemicals in environmental remediation (Yuan & Keane, 2003).

Material Science and Polymerization

The ring-opening polymerization of alpha-chloro-epsilon-caprolactone and subsequent chemical modifications showcase the utility of 2-Chlorocyclohexanol derivatives in synthesizing polymers with specific functional groups. This research indicates the potential for creating novel materials with tailored properties for various applications, ranging from medical devices to environmentally friendly packaging materials (Lenoir et al., 2004).

Safety And Hazards

2-Chlorocyclohexanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

2-chlorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEWDMNOXFGGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871167
Record name 2-Chlorocyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclohexanol

CAS RN

1561-86-0
Record name 2-Chlorocyclohexanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chlorocyclohexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chlorocyclohexanol
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